Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate

Lipophilicity Drug-likeness Solubility

Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate (CAS 1063733-66-3) is a heterocyclic spirocyclic building block featuring a unique 1,5-dioxa-8-azaspiro[2.6]nonane core, with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol. Characterized by zero rotatable bonds and four hydrogen bond acceptors, this compound exhibits calculated topological polar surface area (TPSA) of 51.3 Ų and LogP of 1.02, placing it within favorable drug-like physicochemical space.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 1063733-66-3
Cat. No. B2948510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate
CAS1063733-66-3
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC2(C1)CO2
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-4-5-14-7-11(6-12)8-15-11/h4-8H2,1-3H3
InChIKeyFRFINYDYCUOIEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate (CAS 1063733-66-3): A Structurally Distinctive Spirocyclic Building Block for Drug Discovery


Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate (CAS 1063733-66-3) is a heterocyclic spirocyclic building block featuring a unique 1,5-dioxa-8-azaspiro[2.6]nonane core, with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol . Characterized by zero rotatable bonds and four hydrogen bond acceptors, this compound exhibits calculated topological polar surface area (TPSA) of 51.3 Ų and LogP of 1.02, placing it within favorable drug-like physicochemical space . As a member of the (oxa)azaspiro[2.n]alkane family, it represents a conformationally constrained scaffold with potential for isosteric replacement in lead optimization programs, where spirocyclic cores can improve target selectivity and metabolic stability compared to planar analogs [1].

Why In-Class Spirocyclic Building Blocks Cannot Simply Be Interchanged


Spirocyclic building blocks within the azaspiro[2.n]alkane class exhibit substantial variation in key physicochemical parameters—including lipophilicity (LogP), polar surface area (TPSA), and hydrogen bond acceptor/donor counts—that directly influence ADME properties and target engagement [3]. Small changes in heteroatom placement (e.g., 1,5-dioxa vs. 1-oxa or 2-oxa substitution patterns) alter TPSA by 10–15 Ų and LogP by 0.3–0.9 log units, which can shift a compound across critical thresholds for CNS penetration, solubility, and metabolic stability [1]. Furthermore, the spiro[2.6]nonane ring system introduces distinct exit vectors compared to spiro[3.5]nonane or spiro[5.5]undecane analogs, resulting in different three-dimensional spatial arrangements that affect binding pocket complementarity [2]. Consequently, even structurally similar N-Boc-protected azaspiro building blocks are not interchangeable without measurable impact on downstream lead properties.

Quantitative Differentiation Evidence: Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate vs. Closest Analogs


Lower Calculated Lipophilicity (LogP) vs. Mono-Oxa Spiro[3.5]nonane Analogs for Enhanced Solubility-Driven Design

The target compound exhibits a calculated LogP of 1.02, which is 0.95 log units lower than tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1245816-29-8, LogP 1.97), a commonly used mono-oxa spirocyclic building block [1]. This lower lipophilicity corresponds to a theoretical ~9-fold decrease in octanol-water partition coefficient, which is expected to translate into improved aqueous solubility and reduced non-specific protein binding in biological assays [2]. Compounds with LogP between 1 and 2 are generally preferred for oral bioavailability, whereas LogP >1.5 can begin to compromise solubility-driven absorption [2].

Lipophilicity Drug-likeness Solubility

Higher Topological Polar Surface Area (TPSA) Enables Distinct CNS vs. Peripheral Targeting Strategy

The target compound displays a calculated TPSA of 51.3 Ų, which is 12.5 Ų higher than the TPSA of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (TPSA 38.8 Ų) [1]. In drug design, TPSA values below 60–70 Ų are generally associated with good oral absorption, while values below 90 Ų are correlated with blood-brain barrier penetration [2]. The higher TPSA of the 1,5-dioxa compound places it closer to the recommended upper boundary for CNS-active agents (typically TPSA <60–70 Ų), whereas the 38.8 Ų TPSA of the mono-oxa comparator lies well within the optimal CNS range but may lack sufficient polarity for solubility-limited formulations [2]. This difference stems directly from the additional oxygen atom in the dioxa scaffold.

Polar surface area CNS penetration ADME

Complete Conformational Restriction (Zero Rotatable Bonds) vs. Partially Flexible Mono-Oxa Analogs

The target compound possesses zero rotatable bonds, reflecting a fully rigidified spirocyclic scaffold, whereas tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate retains rotatable bonds associated with its exocyclic functional groups [1]. Complete conformational restriction is a well-established strategy in medicinal chemistry to reduce the entropic penalty upon target binding, potentially enhancing binding affinity and selectivity [2]. Class-level evidence from the (oxa)azaspiro[2.n]alkane literature demonstrates that spirocyclic cores with fully locked conformations exhibit distinct exit vector geometries compared to partially flexible analogs, enabling unique three-dimensional spatial arrangements for binding pocket complementarity [3].

Conformational restriction Entropy Binding affinity

Multigram-Scale Synthetic Accessibility Supported by Validated Methodology for (Oxa)Azaspiro[2.n]alkane Scaffolds

A recent publication by Galavskyy et al. (2026) demonstrates an efficient, scalable approach to (oxa)azaspiro[2.n]alkane building blocks—the structural class to which the target compound belongs—with scalability demonstrated up to 62 g [1]. This validated methodology ensures reliable multigram supply for lead optimization programs, contrasting with less-established spirocyclic scaffolds that lack published scalable routes. The platform includes diastereomeric separation, functional group interconversions (carboxylic acids, amines, gem-difluorinated analogues), and comprehensive physicochemical profiling, including experimental LogP measurements and X-ray crystallographic characterization [1]. The methodology specifically encompasses N-Boc-protected spirocyclic cores containing five- to seven-membered heterocycles, directly applicable to the target 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate scaffold.

Scalable synthesis Building block supply Medicinal chemistry

Favorable Physicochemical Profile Within Drug-Like Space: Comparative LogP–TPSA Mapping

When mapped onto the commonly referenced LogP–TPSA drug-likeness landscape, the target compound (LogP 1.02, TPSA 51.3 Ų) occupies a region associated with good oral absorption and manageable metabolic stability [1]. In contrast, the mono-oxa comparator tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (LogP 1.97, TPSA 38.8 Ų) falls within a region of higher lipophilicity and lower polarity, which—while still drug-like—may present different solubility and off-target binding profiles [1][2]. The ~33% higher TPSA of the dioxa scaffold, combined with its ~48% lower computed n-octanol/water partition coefficient, offers a meaningfully differentiated starting point for medicinal chemistry optimization, particularly for targets where polarity modulation is desired.

Physicochemical profiling Drug-likeness Lead optimization

Distinct Heteroatom Arrangement (1,5-Dioxa vs. 1-Oxa or 2-Oxa) Modulates Hydrogen Bonding Capacity

The 1,5-dioxa-8-azaspiro[2.6]nonane scaffold incorporates four hydrogen bond acceptors (two ether oxygens, one carbamate carbonyl oxygen, one carbamate nitrogen), compared to three H-bond acceptors in the mono-oxa analog tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate [1]. This additional H-bond acceptor capacity arises from the second oxygen atom embedded within the spirocyclic ring system, which is geometrically positioned to engage in distinct intermolecular interactions compared to the single oxygen of mono-oxa scaffolds. Class-level evidence from spirocyclic drug discovery literature indicates that incremental changes in H-bond acceptor count can significantly influence target binding kinetics, selectivity profiles, and pharmacokinetic properties [2].

Hydrogen bonding Molecular recognition Scaffold diversity

Optimal Application Scenarios for Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate (CAS 1063733-66-3)


Lead Optimization Programs Requiring Moderately Polar, CNS-Compatible Spirocyclic Cores

Given its TPSA of 51.3 Ų and LogP of 1.02—both within favorable ranges for CNS drug candidates—this compound is well-suited as a building block in lead optimization programs targeting central nervous system indications where balanced polarity and lipophilicity are critical for blood-brain barrier penetration and solubility . Its four hydrogen bond acceptors and zero hydrogen bond donors provide a polarity profile that remains within CNS-appropriate space (TPSA <70 Ų) while offering enhanced solubility relative to more lipophilic mono-oxa alternatives [1].

Structure-Based Drug Design Requiring Fully Rigid, Conformationally Locked Scaffolds

The absence of rotatable bonds (0 RotB) makes this compound ideal for structure-based drug design programs where conformational pre-organization can reduce entropic penalties upon target binding. This property is particularly valuable for fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) exploration where rigid scaffolds simplify computational docking and crystallographic interpretation [2]. The validated multigram synthetic methodology ensures reliable supply for iterative design-make-test cycles [3].

Physicochemical Property Optimization via Heteroatom-Enriched Spirocyclic Core Introduction

With four H-bond acceptors distributed across the spirocyclic scaffold, this building block is suited for programs seeking to increase molecular polarity without introducing additional H-bond donors or charged groups. This profile supports the design of soluble, permeable compounds with reduced off-target binding potential, particularly when replacing more lipophilic or less polar spirocyclic cores in existing lead series [4]. The 1,5-dioxa arrangement offers distinct hydrogen bonding geometry compared to 1,4-dioxa or mono-oxa spirocycles [4].

Procurement for Large-Scale Medicinal Chemistry Campaigns with Validated Supply Chain

The demonstrated scalability of the (oxa)azaspiro[2.n]alkane synthetic platform (up to 62 g) provides confidence in supply continuity for medicinal chemistry campaigns transitioning from hit-to-lead through lead optimization [3]. The compound is commercially available from multiple vendors with purities ≥97%, supporting competitive procurement and supply chain redundancy . The combination of published scalable methodology and multi-vendor availability de-risks long-term project planning compared to more exotic spirocyclic scaffolds with limited commercial supply.

Quote Request

Request a Quote for Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.